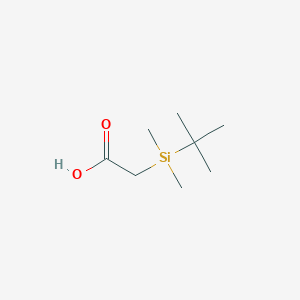
2-(tert-Butyldimethylsilyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyldimethylsilyl)acetic acid is a chemical compound with the molecular formula C8H18O3Si. It is commonly used in organic synthesis, particularly as a protecting group for alcohols and carboxylic acids due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyl)acetic acid typically involves the reaction of tert-butyldimethylsilyl chloride with acetic acid in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for 2-(tert-Butyldimethylsilyl)acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyldimethylsilyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyldimethylsilyl)acetic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Employed in the synthesis of nucleosides and nucleotides.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(tert-Butyldimethylsilyl)acetic acid involves the formation of a stable silyl ether or ester bond with the target molecule. This bond protects the functional group from unwanted reactions during subsequent synthetic steps. The silyl group can be removed under mild acidic or basic conditions, regenerating the original functional group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: Less stable and more susceptible to hydrolysis.
tert-Butyldiphenylsilyl chloride: More stable but bulkier, making it less suitable for sterically hindered substrates.
Uniqueness
2-(tert-Butyldimethylsilyl)acetic acid is unique due to its balance of stability and ease of removal. It provides a robust protecting group that can be cleaved under mild conditions, making it highly valuable in multi-step organic syntheses .
Eigenschaften
Molekularformel |
C8H18O2Si |
|---|---|
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]acetic acid |
InChI |
InChI=1S/C8H18O2Si/c1-8(2,3)11(4,5)6-7(9)10/h6H2,1-5H3,(H,9,10) |
InChI-Schlüssel |
LAXPIARTVCARCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)

![8-Ethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13197788.png)
![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B13197807.png)
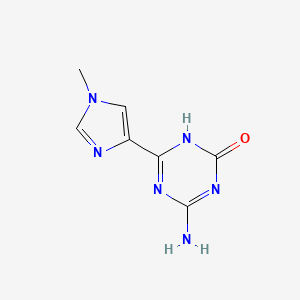
![2-[(1-Fluoronaphthalen-2-yl)methyl]oxirane](/img/structure/B13197811.png)
![2-{3-[4-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13197825.png)
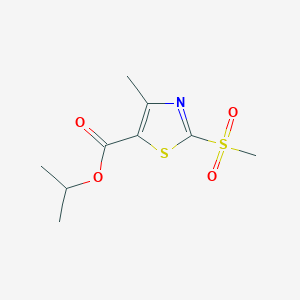
![8-(4-Methylphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13197837.png)
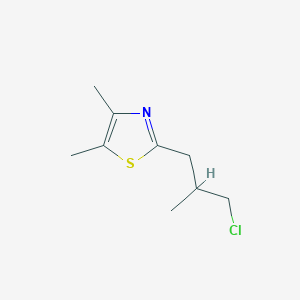
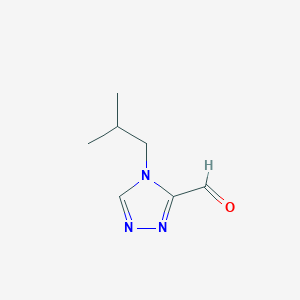
![4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13197852.png)

